1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene
Overview
Description
The compound "1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene" is a molecule that is likely to exhibit interesting properties due to its structural features. It contains a benzene ring substituted with ethynyl groups and a dodecyloxy chain, which suggests potential mesomorphic behavior, similar to the compounds studied in the provided papers. These structural elements are known to influence the liquid crystalline properties of a compound, as seen in the synthesis and mesomorphic behavior of 1,2,4,5-tetrasubstituted benzenes with various substituents , and the novel liquid crystal compound characterized in another study .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including the use of palladium-catalyzed coupling reactions such as Suzuki and Stille couplings, as demonstrated in the synthesis of bispyrenoimidazole derivatives . The introduction of dodecyl chains to improve solubility in organic solvents is also a common strategy . These methods could be adapted for the synthesis of "1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene," ensuring the proper attachment of the dodecyloxy and ethynyl groups to the benzene core.
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their mesomorphic behavior. The rigidity of the alkynyl unit and the flexibility of the dodecyloxy chain can influence the overall shape of the molecule and its ability to form liquid crystalline phases . Molecular modeling and analysis of pi-pi interactions, particularly between peripheral phenyl groups, can provide insights into the calamitic or discotic nature of the molecule .
Chemical Reactions Analysis
The reactivity of "1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene" would be influenced by the presence of the ethynyl groups, which are known to participate in various chemical reactions, including additional coupling reactions that could further modify the molecule . The dodecyloxy chain, while not as reactive, could affect the solubility and phase behavior of the compound during reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene" would likely include mesomorphic behavior, as indicated by the studies of similar tetrasubstituted benzenes . The thermal stability of the compound could be high, as seen in the family of bispyrenoimidazole derivatives . Photophysical properties such as fluorescence could also be of interest, given the high fluorescence quantum yield and lifetime observed in related diarylalkynes . The compound's behavior in different temperatures and viscosities could provide further understanding of its liquid crystalline properties .
Scientific Research Applications
Polymer Synthesis and Properties
1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene and related compounds have been utilized in the synthesis of various polymers, demonstrating significant applications in materials science. For instance, poly((2,5-dialkoxy-p-phenylene)ethynylene-p-phenyleneethynylene)s, incorporating similar structural motifs, exhibit interesting electronic and emission properties, suggesting potential uses in optoelectronic devices. These polymers exhibit aggregation-induced red shifts in their emission spectra, which could be indicative of their utility in light-emitting applications (Li, Powell, Hayashi, & West, 1998).
Aggregation-Induced Emission
Compounds with structural similarities to 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene have been studied for their aggregation-induced emission (AIE) characteristics. This phenomenon, where compounds exhibit increased emission in aggregated states, opens up possibilities for applications in sensing and imaging technologies. For example, a study on hyperbranched conjugated polymers based on tetraphenylethene shows high fluorescence quantum yields in aggregated states, which is highly relevant for developing advanced fluorescent materials (Hu et al., 2012).
Molecular Electronics and NDR Properties
Certain molecular structures similar to 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene have been investigated for their potential in molecular electronics. For instance, molecules containing a nitroamine redox center, structurally related to the compound of interest, have demonstrated negative differential resistance (NDR) in electronic devices, indicating potential applications in molecular scale logic devices (Chen, Reed, Rawlett, & Tour, 1999).
Photophysics in Liquid Crystalline Phases
Research on stilbenoid dendrimers, which share structural features with 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene, reveals intriguing photophysical behaviors in different crystalline and liquid crystalline phases. This research enhances understanding of molecular mobility and photoreactions in neat phases, with potential implications for the development of light-responsive materials (Lehmann, Fischbach, Spiess, & Meier, 2004).
properties
IUPAC Name |
1-dodecoxy-4-[2-(4-ethynylphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O/c1-3-5-6-7-8-9-10-11-12-13-24-29-28-22-20-27(21-23-28)19-18-26-16-14-25(4-2)15-17-26/h2,14-17,20-23H,3,5-13,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGSWCNYEMJMMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393885 | |
Record name | 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |
CAS RN |
364621-99-8 | |
Record name | 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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